molecular formula C8H7BClFO2 B13998957 2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane CAS No. 718641-97-5

2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane

Cat. No.: B13998957
CAS No.: 718641-97-5
M. Wt: 200.40 g/mol
InChI Key: KQBKJGFWGXQHGJ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a 1,3,2-dioxaborolane ring and a 3-chloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-fluorophenylboronic acid with a suitable dioxaborolane precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-chloro-5-fluorophenylboronic acid reacts with a halogenated dioxaborolane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane is unique due to the presence of both the 3-chloro-5-fluorophenyl group and the 1,3,2-dioxaborolane ring. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.

Properties

CAS No.

718641-97-5

Molecular Formula

C8H7BClFO2

Molecular Weight

200.40 g/mol

IUPAC Name

2-(3-chloro-5-fluorophenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C8H7BClFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5H,1-2H2

InChI Key

KQBKJGFWGXQHGJ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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